(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol

Catalog No.
S13169475
CAS No.
178979-27-6
M.F
C15H19FN2OS
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imi...

CAS Number

178979-27-6

Product Name

(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol

IUPAC Name

[1-ethyl-5-(3-fluorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol

Molecular Formula

C15H19FN2OS

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C15H19FN2OS/c1-4-18-13(9-19)17-14(10(2)3)15(18)20-12-7-5-6-11(16)8-12/h5-8,10,19H,4,9H2,1-3H3

InChI Key

ZWMPOBFQHPTJHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC=CC(=C2)F)C(C)C)CO

The compound (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol is a complex organic molecule characterized by its unique imidazole structure, which incorporates both a fluorophenylthio group and an isopropyl substituent. The imidazole ring is a five-membered heterocyclic compound containing two nitrogen atoms, which contributes to the compound's potential biological activity. The presence of the ethyl and isopropyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The chemical reactivity of this compound can be attributed to the functional groups present in its structure. It may undergo various reactions, including:

  • Nucleophilic substitution: The sulfur atom in the phenylthio group can participate in nucleophilic substitution reactions, potentially facilitating the introduction of other substituents.
  • Reduction: The hydroxymethyl group can be oxidized or reduced, leading to different derivatives of the compound.
  • Condensation reactions: The imidazole ring can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

Research on similar compounds suggests that imidazole derivatives often exhibit significant biological activities, including:

  • Antimicrobial properties: Compounds with imidazole rings have been reported to possess antibacterial and antifungal activities.
  • Anticancer effects: Some imidazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • CNS activity: Due to their ability to cross the blood-brain barrier, these compounds may have neuroprotective effects or influence neurotransmitter systems.

The specific biological activity of (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol remains to be fully elucidated through targeted studies.

Several synthetic routes could be employed to synthesize (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol:

  • Starting materials: The synthesis may begin with commercially available imidazole derivatives, followed by alkylation with ethyl and isopropyl halides.
  • Thioether formation: The introduction of the phenylthio group can be achieved through nucleophilic substitution reactions involving suitable thiol compounds.
  • Final hydroxymethylation: The final step could involve the reduction of an appropriate carbonyl precursor to yield the desired hydroxymethyl functionality.

The potential applications of (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol include:

  • Pharmaceutical development: Given its structural features, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Research tool: This compound could be used in biochemical assays to study enzyme interactions or cellular responses due to its unique chemical properties.

Interaction studies are crucial for understanding how (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol interacts with biological targets. Potential areas of investigation include:

  • Protein binding assays: Determining the affinity of this compound for specific proteins or enzymes.
  • Cellular uptake studies: Understanding how effectively this compound penetrates cell membranes and its subsequent biological effects.

Such studies would help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol. Here are a few examples:

Compound NameStructureUnique Features
4-Isopropylimidazole4-IsopropylimidazoleLacks the fluorophenylthio group; primarily studied for its antifungal properties.
3-Fluorophenyldisulfide3-FluorophenyldisulfideContains disulfide linkage; known for its antioxidant properties.
Ethyl 5-(3-fluorophenyl)imidazoleEthyl 5-(3-fluorophenyl)imidazoleSimilar imidazole structure; investigated for anti-inflammatory effects.

Uniqueness

The uniqueness of (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol lies in its combination of an ethylene chain, a fluorinated aromatic moiety, and an alcohol functional group, which may confer distinct pharmacological properties compared to other imidazole derivatives.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

294.12021257 g/mol

Monoisotopic Mass

294.12021257 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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